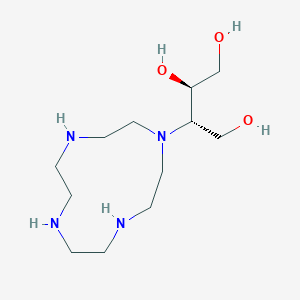![molecular formula C12H12O2S2 B12959391 Ethyl 3'-methyl-[2,2'-bithiophene]-3-carboxylate](/img/structure/B12959391.png)
Ethyl 3'-methyl-[2,2'-bithiophene]-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3’-methyl-[2,2’-bithiophene]-3-carboxylate is an organic compound belonging to the bithiophene family. Bithiophenes are known for their conjugated systems, which make them valuable in various applications, particularly in organic electronics and materials science. This compound features an ethyl ester group at the 3-position and a methyl group at the 3’-position of the bithiophene core, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3’-methyl-[2,2’-bithiophene]-3-carboxylate typically involves the following steps:
Formation of the Bithiophene Core: The bithiophene core can be synthesized through various methods, including Suzuki-Miyaura coupling, which involves the reaction of a bromo-thiophene with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of the Methyl Group: The methyl group can be introduced via a Friedel-Crafts alkylation reaction, where a thiophene derivative is reacted with a methylating agent such as methyl iodide in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of Ethyl 3’-methyl-[2,2’-bithiophene]-3-carboxylate may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. High-pressure reactors and continuous flow systems can be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3’-methyl-[2,2’-bithiophene]-3-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Various electrophiles in the presence of Lewis acids
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Substituted bithiophenes
Scientific Research Applications
Ethyl 3’-methyl-[2,2’-bithiophene]-3-carboxylate has several scientific research applications:
Organic Electronics: Used as a building block for organic semiconductors in devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Materials Science: Incorporated into polymers and copolymers to enhance their electronic properties.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Chemical Sensors: Utilized in the development of chemical sensors due to its conjugated system and sensitivity to environmental changes.
Mechanism of Action
The mechanism of action of Ethyl 3’-methyl-[2,2’-bithiophene]-3-carboxylate in organic electronics involves its ability to facilitate charge transport through its conjugated system. The compound’s molecular structure allows for efficient π-π stacking interactions, which are crucial for charge mobility in organic semiconductors . In medicinal chemistry, its mechanism of action would depend on its interaction with specific biological targets, potentially involving binding to proteins or nucleic acids .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene: The parent compound without the ethyl ester and methyl groups.
Methyl 2,2’-bithiophene-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 2,2’-bithiophene-3-carboxylate: Lacks the methyl group at the 3’-position.
Uniqueness
Ethyl 3’-methyl-[2,2’-bithiophene]-3-carboxylate is unique due to the presence of both the ethyl ester and methyl groups, which influence its electronic properties and reactivity. These modifications can enhance its performance in specific applications, such as organic electronics and materials science .
Properties
Molecular Formula |
C12H12O2S2 |
|---|---|
Molecular Weight |
252.4 g/mol |
IUPAC Name |
ethyl 2-(3-methylthiophen-2-yl)thiophene-3-carboxylate |
InChI |
InChI=1S/C12H12O2S2/c1-3-14-12(13)9-5-7-16-11(9)10-8(2)4-6-15-10/h4-7H,3H2,1-2H3 |
InChI Key |
WSXIRYRDQOUFSI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1)C2=C(C=CS2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(Methoxycarbonyl)-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B12959310.png)

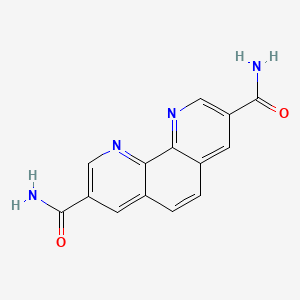
![5-Chloro-3-isobutyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12959331.png)
![tert-Butyl 6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B12959347.png)

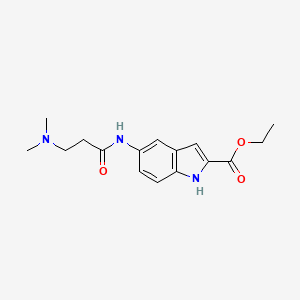
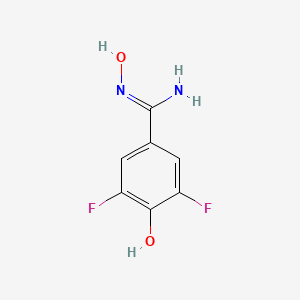

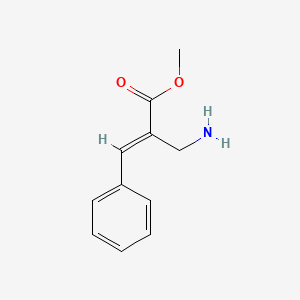
![6-Chloro-3-hydroxybenzo[b]thiophene-2-carbohydrazide](/img/structure/B12959381.png)


